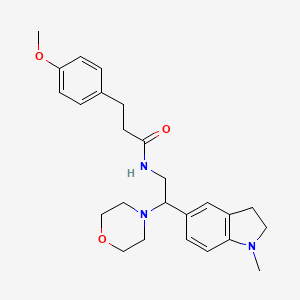![molecular formula C21H26N2O2 B2375139 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one CAS No. 2379977-71-4](/img/structure/B2375139.png)
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPO is a piperidine-based compound that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one is not fully understood. However, it has been proposed that 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various signaling pathways.
Biochemical and Physiological Effects:
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one has also been found to inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. In addition, 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one has been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one in lab experiments is its high yield of synthesis. 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research involving 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of various inflammatory disorders. Another potential direction is to investigate its antitumor activity and its potential use in cancer treatment. In addition, further research is needed to fully understand the mechanism of action of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one and its potential interactions with other compounds.
Méthodes De Synthèse
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one can be synthesized through several methods, including the reaction of 1-(6-methylpyridin-2-yl)piperidin-3-ol with 3-bromopropiophenone, followed by reduction with NaBH4. Another method involves the reaction of 3-(6-methylpyridin-2-yl)-1-piperidinol with 3-bromopropiophenone, followed by reduction with NaBH4. Both methods result in the formation of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one with high yields.
Applications De Recherche Scientifique
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one has been found to have potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one has also been found to have antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-5-11-20(22-17)25-16-19-10-6-14-23(15-19)21(24)13-12-18-8-3-2-4-9-18/h2-5,7-9,11,19H,6,10,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKZFZKQLVAFMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2375056.png)
![3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2375057.png)
![3-[1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2375058.png)

![tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2375060.png)
![4-[1,2,3]Triazol-1-yl-cyclohexanone](/img/structure/B2375061.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2375063.png)
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2375068.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-5-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2375075.png)
![Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2375076.png)
![(E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)
![N-[[4-benzyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2375078.png)